1-Oxo-1,2,3,4-tetrahydrophenanthrene-3-carboxylic acid
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Overview
Description
THP-1 , is a synthetic compound with interesting properties. Its structure is related to inhibitors of West Nile virus protease and molecules with selective central nervous system (CNS) action . Notably, THP-1 was reported as the first synthetic estrogen and identified for its estrogenic activity .
Preparation Methods
Synthetic Routes::
Oxidation of Phenanthrene: THP-1 can be synthesized by oxidizing phenanthrene, followed by cyclization to form the tetrahydrophenanthrene ring.
Reaction Conditions: The oxidation step typically involves reagents like chromic acid or potassium permanganate.
Industrial Production: While not widely produced industrially, research laboratories often prepare THP-1 for scientific investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: THP-1 can undergo oxidation reactions, leading to the formation of its carbonyl group (the keto functionality).
Reduction: Reduction of the carbonyl group can regenerate the tetrahydrophenanthrene ring.
Substitution: Substituents can be introduced at various positions on the phenanthrene ring.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and various nucleophiles.
Major Products: THP-1 derivatives with modified functional groups.
Scientific Research Applications
THP-1 finds applications in:
Medicine: As a synthetic estrogen, it has been studied for its hormonal effects.
Chemistry: Used as a building block for constrained analogs of phenylalanine.
Biology: Investigated for CNS activity and potential therapeutic applications.
Mechanism of Action
The exact mechanism of THP-1’s estrogenic effects involves interactions with estrogen receptors (ERs) and downstream signaling pathways. Further research is needed to elucidate specific molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other tetrahydrophenanthrenes, such as 1,2,3,4-tetrahydrophenanthren-1-one (THP-2), share structural features.
Uniqueness: THP-1’s synthetic origin and estrogenic properties distinguish it from natural phenanthrene derivatives.
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-oxo-3,4-dihydro-2H-phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14-8-10(15(17)18)7-13-11-4-2-1-3-9(11)5-6-12(13)14/h1-6,10H,7-8H2,(H,17,18) |
InChI Key |
LKTLGZRYBNLGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
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